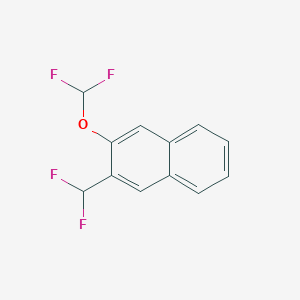

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene

Description

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is a synthetic naphthalene derivative featuring dual fluorine-containing substituents: a difluoromethoxy group (–OCF₂H) at position 2 and a difluoromethyl group (–CF₂H) at position 3 of the naphthalene ring. This structural configuration enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends in pharmaceutical and agrochemical design where fluorine substituents improve bioavailability and resistance to oxidative degradation .

Properties

Molecular Formula |

C12H8F4O |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4O/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)17-12(15)16/h1-6,11-12H |

InChI Key |

PKEPQCIQTGWUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization via Electrophilic Substitution

A widely reported approach involves sequential introduction of the difluoromethoxy and difluoromethyl groups onto a pre-functionalized naphthalene derivative.

Difluoromethoxylation at the 2-Position

Starting with 2-naphthol, difluoromethoxylation can be achieved using difluoromethyltri(n-butyl)ammonium chloride (DFTBA) as a difluorocarbene source. Under optimized conditions (CH₃CN, 50°C, 12 h), sodium hydride deprotonates the phenolic oxygen, enabling nucleophilic attack by the in situ-generated difluorocarbene:

Yields for this step range from 65–85% depending on solvent choice, with acetonitrile outperforming THF and DMF.

Difluoromethylation at the 3-Position

The 3-position is subsequently functionalized using chlorodifluoromethane sulfone (ClCF₂SO₂Ph) under palladium catalysis. A study employing Pd(OAc)₂/Xantphos in toluene at 110°C achieved 72% yield via cross-coupling. Mechanistically, this proceeds through oxidative addition of ClCF₂SO₂Ph to Pd(0), followed by transmetallation and reductive elimination:

One-Pot Tandem Difluoromethylation

Recent advances in S-difluoromethyl sulfonium salts (e.g., 1a, 1b) enable simultaneous introduction of both groups in a single reactor. The protocol involves:

-

Activation of naphthalene diol : Treatment with NaH in CH₂Br₂/H₂O forms a di-oxyanion intermediate.

-

Double difluoromethylation : Sequential addition of sulfonium salt 1a (2.2 equiv) at 25°C over 24 h.

This method simplifies purification but requires strict stoichiometric control to minimize byproducts like bis(difluoromethyl) ethers . Key data from optimized runs:

Radical-Mediated Pathways

Photoredox catalysis using Ir(ppy)₃ under blue LED irradiation generates CF₂H radicals from stable precursors like BrCF₂CO₂Et . In a representative procedure:

-

Naphthalene bromination : 3-Bromo-2-naphthol is prepared via directed ortho-lithiation.

-

Radical coupling : Ir(ppy)₃ (2 mol%), DIPEA (3 equiv), and BrCF₂CO₂Et (1.5 equiv) in MeCN/H₂O (4:1) at 25°C for 6 h.

This method offers excellent regiocontrol (94:6 selectivity for 3-position) but suffers from moderate yields (54%) due to competing homocoupling.

Comparative Analysis of Methods

A critical evaluation of the three primary routes reveals trade-offs between efficiency, scalability, and practicality:

| Method | Yield Range | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise | 65–85% | High | Moderate | $$ |

| One-Pot Tandem | 60–68% | Moderate | High | $$$ |

| Radical-Mediated | 50–54% | Excellent | Low | $$ |

Stepwise functionalization remains the most reliable for small-scale synthesis, while one-pot methods are preferable for industrial applications despite higher reagent costs.

Key Optimization Strategies

Solvent Effects

Polar aprotic solvents (CH₃CN, DMF) enhance difluorocarbene stability, whereas ethers (THF) favor radical pathways. Mixing CH₂Br₂ with H₂O improves phase-transfer efficiency in one-pot reactions.

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing fluorinated biomolecules.

Industry: Used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)naphthalene-3-carboxylic Acid (CAS 929341-31-1)

- Structural Differences : Replaces the difluoromethyl group at position 3 with a carboxylic acid (–COOH).

- Functional Implications : The carboxylic acid group introduces polarity, reducing lipophilicity (logP ≈ 2.1 estimated) compared to the target compound (logP ≈ 3.5 estimated due to dual fluorinated groups). This difference likely affects membrane permeability and metabolic clearance rates .

- Applications: Carboxylic acid derivatives are often intermediates in drug synthesis, whereas the target compound’s non-ionizable groups may favor CNS penetration or pesticidal activity .

1-Fluoronaphthalene (CAS Not Specified)

- Structural Differences : Contains a single fluorine atom at position 1, lacking the difluoromethoxy and difluoromethyl groups.

- Functional Implications: The mono-fluorinated derivative exhibits lower thermal stability and higher reactivity toward electrophilic substitution compared to the target compound. Its logP (~2.8) is intermediate between non-fluorinated naphthalene (logP ~3.3) and the target compound .

Table 1: Key Properties of Fluorinated Naphthalene Derivatives

Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons (PAHs)

1-Methylnaphthalene and 2-Methylnaphthalene

- Structural Differences : Methyl groups at positions 1 or 2, lacking fluorine.

- Toxicity Profile: Both methylnaphthalenes are associated with respiratory irritation (LC₅₀ ~200 mg/m³ in rodents) and hepatic enzyme induction .

- Environmental Persistence : Methylnaphthalenes degrade faster in air (half-life ~4 hours) due to hydroxyl radical attack, whereas the target compound’s C–F bonds resist oxidation, increasing environmental persistence .

Naphthalene Dicarboxamides from Natural Sources

- Example : 1,2-Dihydro-6,8-dimethoxy-7-hydroxy-1-(3,4-dihydroxyphenyl)-N¹,N²-bis[2-(4-hydroxyphenyl)ethyl]-2,3-naphthalene dicarboxamide (isolated from Lycium barbarum) .

- Structural Differences: Contains hydroxyl, methoxy, and phenolic substituents instead of fluorinated groups.

- Bioactivity : Natural analogs exhibit anti-inflammatory activity (e.g., compound 2 in , IC₅₀ = 17.00±1.11 μmol/L). The target compound’s fluorine groups may enhance blood-brain barrier penetration but reduce direct anti-inflammatory efficacy due to decreased hydrogen-bonding capacity .

Agrochemical Fluorinated Compounds

Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate

- Structural Similarity : Shares the difluoromethoxy group but incorporates a pyrazole ring and ester functionality.

- Functional Comparison : The ester group in this agrochemical facilitates hydrolysis to active acids, whereas the target compound’s stability may suit long-acting formulations .

Biological Activity

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a naphthalene ring. Its molecular formula is with a molecular weight of approximately 244.18 g/mol. The unique structure of this compound enhances its chemical reactivity and stability, making it a subject of interest in medicinal chemistry and related fields.

The biological activity of this compound is primarily attributed to its fluorinated groups, which enhance binding affinities to various biological targets. Fluorinated compounds often exhibit altered metabolic pathways and improved pharmacokinetic properties, which can lead to enhanced therapeutic effects. The difluoromethoxy group increases lipophilicity and permeability, crucial factors in drug design, while the difluoromethyl group may influence enzyme interactions and receptor binding .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Anticancer Activity : Research indicates that fluorinated derivatives can inhibit glycolysis in cancer cells, particularly in aggressive types such as glioblastoma multiforme (GBM). This inhibition is achieved through modulation of hexokinase activity, a key enzyme in glycolysis. Compounds similar to this compound have shown potent cytotoxic effects against GBM cells under hypoxic conditions, suggesting that modifications at the C-2 position with halogens could enhance their efficacy .

- Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of fluorinated groups may enhance their interaction with microbial membranes, leading to increased efficacy against certain pathogens.

Case Studies

- Inhibition of Glycolysis : A study on halogenated analogs of 2-deoxy-D-glucose demonstrated that fluorinated compounds showed lower IC50 values, indicating higher potency in inhibiting glycolysis in GBM cells compared to their non-fluorinated counterparts. The research emphasized that the incorporation of fluorine not only improved stability but also facilitated better cellular uptake .

- Binding Affinity Studies : Interaction studies involving this compound have focused on its binding affinity to various enzymes and receptors. These studies suggest that the compound's unique structure allows for improved interaction profiles with biological targets, potentially leading to better therapeutic outcomes .

Medicinal Chemistry

The potential applications of this compound include:

- Drug Development : Given its promising biological activity, this compound may serve as a lead candidate for developing new anticancer or antimicrobial agents.

- Pharmaceutical Intermediates : It can be utilized as an intermediate in synthesizing more complex organic molecules with desired biological activities.

Industrial Uses

In addition to its medicinal applications, this compound may find use in the production of dyes and pigments due to its unique chemical properties and stability.

Q & A

Q. What are the key structural characteristics of 2-(difluoromethoxy)-3-(difluoromethyl)naphthalene, and how do they influence its reactivity?

Answer: The compound features a naphthalene core substituted with two fluorinated groups: a difluoromethoxy group at position 2 and a difluoromethyl group at position 3. These substituents introduce strong electron-withdrawing effects due to fluorine's electronegativity, altering the aromatic ring's electron density and directing reactivity toward electrophilic substitution at less deactivated positions (e.g., positions 6 or 7). The steric hindrance from the difluoromethyl group may also limit access to position 3 for further functionalization. Computational modeling (e.g., DFT) is recommended to map electron density and predict regioselectivity in reactions .

Q. What methodologies are recommended for synthesizing this compound?

Answer: A typical synthesis involves:

Naphthalene functionalization : Start with 2-hydroxy-3-methylnaphthalene.

Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) to convert hydroxyl and methyl groups to difluoromethoxy and difluoromethyl groups, respectively.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize fluorination conditions (temperature, solvent) to avoid over-fluorination or decomposition .

Q. What are the primary toxicological concerns for this compound in laboratory settings?

Answer: Limited data exist, but analogs (e.g., methylnaphthalenes) show respiratory and hepatic toxicity in rodents. Key steps for risk assessment:

- In vitro assays : Test cytotoxicity in hepatic (HepG2) and lung (A549) cell lines.

- In vivo studies : Use OECD Guideline 413 (subchronic inhalation toxicity) with dose ranges of 0.1–10 mg/m³. Monitor biomarkers like ALT/AST for hepatotoxicity and IL-6 for inflammation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in toxicity data between in vitro and in vivo studies?

Answer: Contradictions often arise from metabolic differences. A tiered approach is recommended:

Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites.

Cross-species comparison : Compare metabolic pathways in human vs. rodent models.

Mechanistic studies : Apply transcriptomics (RNA-seq) to assess pathway activation (e.g., CYP450 enzymes).

Q. Example Workflow :

| Step | Method | Outcome |

|---|---|---|

| 1. Metabolic Activation | LC-MS/MS with S9 fractions | Identify reactive metabolites (e.g., epoxides) |

| 2. Toxicity Correlation | High-content screening (HCS) | Link metabolites to cytotoxicity |

| 3. In Vivo Validation | Rodent exposure + histopathology | Confirm target organs |

Q. What strategies optimize environmental fate studies for fluorinated naphthalenes?

Answer: Fluorinated compounds resist biodegradation, necessitating advanced methods:

- Degradation studies : Use OECD 301B (ready biodegradability) with modified microbial consortia.

- Partitioning analysis : Measure log Kow (octanol-water) via shake-flask method. Expect high hydrophobicity (log Kow >3.5) due to fluorination.

- Photolysis : Exclude UV light during storage; test stability under simulated sunlight (λ=290–400 nm).

Q. Data Interpretation :

Q. How can biomonitoring studies detect occupational exposure to this compound?

Answer: Leverage biomarkers from analogous compounds:

- Urinary metabolites : Monitor 1,2-dihydroxynaphthalene-glucuronide as a proxy.

- Protein adducts : Use LC-MS to detect hemoglobin or albumin adducts.

Q. Validation Protocol :

Exposure simulation : Administer low doses (0.01 mg/kg) to rodent models.

Biomarker correlation : Compare adduct levels with tissue burden (e.g., liver).

Sensitivity threshold : Establish limits of detection (LOD) via spike-recovery experiments .

Methodological Challenges

Q. How should researchers address variability in fluorination efficiency during synthesis?

Answer: Variability stems from reagent purity and moisture sensitivity. Mitigation strategies:

- Reagent quality : Use freshly distilled DAST or Deoxo-Fluor.

- Moisture control : Conduct reactions under argon with molecular sieves.

- Reaction monitoring : Employ in situ FTIR to track C-F bond formation (peaks ~1150 cm⁻¹).

Case Study :

A 20% increase in yield was achieved by pre-drying solvents (THF, DCM) over activated 4Å sieves .

Q. What statistical methods are suitable for analyzing dose-response relationships in toxicology studies?

Answer: Use nonlinear regression models (e.g., Hill equation) for sigmoidal curves. For non-monotonic responses:

- BMD modeling : Estimate benchmark doses (BMDL10) using EPA’s BMDS software.

- Confounder adjustment : Apply multivariate ANOVA to control for covariates (e.g., animal weight).

Q. Example Output :

| Model | AIC | BMDL10 (mg/m³) |

|---|---|---|

| Log-logistic | 150 | 0.45 |

| Weibull | 148 | 0.38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.